3-Chloro-2-(chloromethyl)pyridine hydrochloride CAS number
3-Chloro-2-(chloromethyl)pyridine hydrochloride CAS number
An In-Depth Technical Guide to 3-Chloro-2-(chloromethyl)pyridine Hydrochloride: Synthesis, Application, and Core Chemical Principles
Introduction
3-Chloro-2-(chloromethyl)pyridine hydrochloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with two reactive chlorine atoms at strategic positions, renders it a versatile synthetic building block. The chloromethyl group at the 2-position provides a reactive site for nucleophilic substitution, while the chloro group at the 3-position modifies the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in polar protic solvents.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, applications, and safety protocols, grounded in established chemical principles.
Section 1: Core Physicochemical and Spectroscopic Profile
Accurate characterization is the foundation of all chemical synthesis and application. The key identifiers and properties of 3-Chloro-2-(chloromethyl)pyridine hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 124425-87-2 | [1] |
| Molecular Formula | C₆H₅Cl₂N · HCl | Inferred from structure |
| Molecular Weight | 198.48 g/mol | Inferred from formula |
| Appearance | Solid (Typical) | General knowledge |
| Primary Application | Synthetic Intermediate | [1][2] |
| Key Reactive Sites | C2-Chloromethyl group | [1][2] |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is a multi-step process that requires precise control over reaction conditions to achieve regioselectivity and high yield. A common conceptual pathway begins with a more readily available precursor, such as 3-chloro-2-methylpyridine.
Conceptual Synthetic Workflow
The logical flow for the synthesis involves the direct chlorination of the methyl group of 3-chloro-2-methylpyridine. The use of thionyl chloride (SOCl₂) is a well-established method for converting a pyridyl carbinol (hydroxymethyl group) to a chloromethyl group.[3][4] However, for direct chlorination of the methyl group, other reagents like N-chlorosuccinimide (NCS) under radical initiation or sulfuryl chloride (SO₂Cl₂) are often employed. The final step involves the formation of the hydrochloride salt by introducing hydrogen chloride gas or an HCl solution.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes the chlorination of a pyridyl methyl group followed by salt formation.
Objective: To synthesize 3-Chloro-2-(chloromethyl)pyridine hydrochloride.
Materials:
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3-Chloro-2-methylpyridine
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N-Chlorosuccinimide (NCS)
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Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄) or other suitable inert solvent
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Anhydrous diethyl ether
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Hydrogen chloride (gas or concentrated solution)
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Standard glassware for reflux, filtration, and solvent removal
Procedure:
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Radical Chlorination:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-methylpyridine (1 equivalent) in CCl₄.
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Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN.
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Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS to track the consumption of the starting material.
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Causality: This step initiates a free-radical chain reaction. BPO/AIBN acts as the initiator, generating radicals upon heating. These radicals abstract a hydrogen atom from the methyl group, which is more reactive than the aromatic protons. The resulting benzylic-type radical reacts with NCS to form the chloromethyl product and a succinimidyl radical, which propagates the chain.
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Work-up and Isolation:
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After completion, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with a dilute aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Chloro-2-(chloromethyl)pyridine.
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Hydrochloride Salt Formation:
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Dissolve the crude product in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Bubble dry hydrogen chloride gas through the solution slowly, or add a chilled solution of HCl in ether, until precipitation is complete.
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Causality: The basic nitrogen atom of the pyridine ring is protonated by HCl to form the stable, solid hydrochloride salt. This process also serves as a purification step, as the salt is often less soluble in nonpolar organic solvents than the free base.
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Final Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining impurities.
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Dry the product under vacuum to yield 3-Chloro-2-(chloromethyl)pyridine hydrochloride.
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Section 3: Applications in Drug Development & Synthesis
The primary value of 3-Chloro-2-(chloromethyl)pyridine hydrochloride lies in its utility as a bifunctional electrophile. The chloromethyl group is an excellent leaving group, making it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form new carbon-heteroatom bonds. This reactivity is central to its role in building the core structures of complex molecules, including active pharmaceutical ingredients (APIs).
While specific APIs derived directly from this exact di-chloro precursor are not as widely documented as those from its mono-chloro analogs, its reaction chemistry is analogous to that of 2-(chloromethyl)pyridine, a key intermediate in the synthesis of various drugs. For instance, related compounds are used in the synthesis of prokinetic agents like Itopride.[5][6][7]
Illustrative Reaction Pathway: Synthesis of a Substituted Aminopyridine
This pathway demonstrates how the title compound can be used to synthesize a more complex molecule through nucleophilic substitution, a cornerstone reaction in drug discovery.
Sources
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- 2. Buy 3-Chloro-2-(chloromethyl)pyridine hydrochloride | 124425-87-2 [smolecule.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]





